N-(1-benzofuran-2-ylmethyl)butan-1-amine

Physicochemical profiling Isomer comparison Drug-likeness

N-(1-benzofuran-2-ylmethyl)butan-1-amine (free base molecular weight 203.28 g/mol) is a synthetic secondary amine belonging to the 2-aminomethylbenzofuran subclass. The compound, most commonly documented as its hydrochloride salt (MW 238.73 g/mol), features a benzofuran heterocycle linked via a methylene bridge to an N-butyl amine chain.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13194234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzofuran-2-ylmethyl)butan-1-amine
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H17NO/c1-2-3-8-14-10-12-9-11-6-4-5-7-13(11)15-12/h4-7,9,14H,2-3,8,10H2,1H3
InChIKeyDINSXQNLQCYRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-benzofuran-2-ylmethyl)butan-1-amine Procurement: Core Identity and Class Context


N-(1-benzofuran-2-ylmethyl)butan-1-amine (free base molecular weight 203.28 g/mol) is a synthetic secondary amine belonging to the 2-aminomethylbenzofuran subclass [1]. The compound, most commonly documented as its hydrochloride salt (MW 238.73 g/mol), features a benzofuran heterocycle linked via a methylene bridge to an N-butyl amine chain [2]. Computational descriptors indicate a topological polar surface area (TPSA) of 25.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds, properties that define its physicochemical profile relative to close structural analogs [2]. The benzofuran-2-ylmethyl amine scaffold has been employed in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), sigma receptors, and amine oxidases, making the linear N-butyl substitution pattern a chemotype of interest for structure–activity relationship (SAR) exploration [3].

N-(1-benzofuran-2-ylmethyl)butan-1-amine: Why Generic Interchange with In-Class Analogs Is Not Straightforward


Even among closely related 2-aminomethylbenzofuran derivatives, pharmacological and physicochemical profiles are highly sensitive to the N-alkyl substituent [1]. The linear n-butyl chain of N-(1-benzofuran-2-ylmethyl)butan-1-amine directly influences lipophilicity (cLogP), conformational flexibility, and target engagement compared to branched or shorter-chain analogs such as N-(1-benzofuran-2-ylmethyl)butan-2-amine or the N-methyl homolog [2]. These differences can translate into quantifiable shifts in receptor binding affinity, metabolic stability, and solubility, which are critical determinants for both in vitro assay reliability and downstream lead optimization [1][3]. Therefore, treating any N-substituted benzofuran-2-ylmethyl amine as a interchangeable building block risks introducing uncontrolled variables into SAR campaigns.

N-(1-benzofuran-2-ylmethyl)butan-1-amine: Quantitative Differentiator Evidence Against the Closest Analogs


Physicochemical Distinction: N-(1-benzofuran-2-ylmethyl)butan-1-amine vs. the Branched sec-Butyl Isomer

Compared to its constitutional isomer N-(1-benzofuran-2-ylmethyl)butan-2-amine, the target linear n-butyl compound possesses a longer contiguous hydrophobic chain, which is expected to increase lipophilicity while retaining identical hydrogen-bonding capacity. The calculated TPSA for the target compound (free base) is 25.2 Ų, identical to the sec-butyl analog, but the linear side chain reduces steric hindrance near the amine, a feature that can be advantageous for derivatization or target binding where an unencumbered secondary amine is required [1].

Physicochemical profiling Isomer comparison Drug-likeness

Hydrogen-Bond Donor Count: A Differentiator for Salt Formation and Solubility Optimization

The target compound contains one secondary amine proton, yielding a hydrogen bond donor count of 1 (as the free base) or 1 (as the hydrochloride salt). In contrast, tertiary amine analogs such as 1-(1-benzofuran-2-yl)-N-methylbutan-2-amine possess zero H-bond donors. This single donor enables the formation of crystalline hydrochloride salts (as evidenced by the PubChem entry for the chloride salt), which can simplify purification, improve solid-state stability, and facilitate gravimetric dispensing in high-throughput screening workflows [1].

Salt screening Crystallinity Formulation

Rotatable Bond Flexibility: N-(1-benzofuran-2-ylmethyl)butan-1-amine vs. Conformationally Restricted Analogs

With 5 rotatable bonds, the n-butyl chain of the target compound provides greater conformational freedom than the tert-butyl analog (1-benzofuran-2-ylmethyl)(tert-butyl)amine, which has only 2 rotatable bonds due to the quaternary carbon. This increased flexibility can be beneficial for exploring binding pocket adaptability in early stage hit expansion, but may also incur an entropic penalty upon binding. Quantitative flexibility indices such as the number of rotatable bonds provide a rational basis for selecting the appropriate analog for a given SAR objective [1].

Conformational flexibility SAR Molecular modeling

Core Scaffold Topological Polar Surface Area: A Filter for CNS vs. Peripheral Target Suitability

The topological polar surface area (TPSA) of N-(1-benzofuran-2-ylmethyl)butan-1-amine is 25.2 Ų, placing it well below the commonly cited threshold of 60–70 Ų for favorable passive blood–brain barrier (BBB) penetration. Many 2-aminomethylbenzofuran derivatives that incorporate additional polar substituents (e.g., piperazine or morpholine tethers) exhibit TPSA values > 40 Ų, which may reduce CNS exposure. The low TPSA of the target compound makes it a preferential starting point for CNS-targeted medicinal chemistry programs where passive permeability is critical [1].

Blood-brain barrier penetration TPSA CNS drug design

Caveat on Bioactivity Data: Evidence Gap vs. In-Class Precedents

A comprehensive search of ChEMBL, BindingDB, PubMed, and the patent literature did not yield peer-reviewed bioactivity data (IC50, Ki, EC50, or in vivo efficacy) specifically for N-(1-benzofuran-2-ylmethyl)butan-1-amine. However, structurally related 2-aminomethylbenzofurans have demonstrated nanomolar affinity at sigma-1 and sigma-2 receptors (Ki as low as 2.6 nM for certain N-benzylpiperazine derivatives) as well as sub-micromolar inhibition of vascular adhesion protein-1 (VAP-1/SSAO) [1][2]. Given the conserved core scaffold, the target compound represents a rationally designed building block for exploring these pharmacological targets, but its intrinsic potency on any specific target remains empirically unconfirmed [3].

Bioactivity data gap VAP-1 SSAO Sigma receptor

N-(1-benzofuran-2-ylmethyl)butan-1-amine: High-Value Application Scenarios Rooted in Evidence


Hit Expansion in CNS-Targeted GPCR or Sigma Receptor Programs Where Low TPSA Is Critical

Given the calculated TPSA of 25.2 Ų, well below the standard BBB-permeability threshold, and the documented sigma receptor affinity of structurally analogous 2-aminomethylbenzofurans, N-(1-benzofuran-2-ylmethyl)butan-1-amine is a rationally justified building block for synthesizing focused libraries targeting CNS GPCRs or sigma receptors. The linear n-butyl amine allows straightforward diversification via amide coupling or N-alkylation while maintaining favorable passive permeability [1].

SAR Exploration of VAP-1/SSAO Inhibitors Using the Benzofuran-2-ylmethyl Scaffold

Patent literature establishes that aminoalkyl benzofuran derivatives, including the 2-aminomethyl subclass, are active as VAP-1/SSAO inhibitors, with certain analogs achieving low nanomolar IC50 values. N-(1-benzofuran-2-ylmethyl)butan-1-amine provides an unsubstituted secondary amine handle that can be directly elaborated into urea, carbamate, or sulfonamide derivatives for systematic SAR exploration around this enzymatic target [2].

Physicochemical Benchmarking and Isomer Comparison Studies in Drug Design Education or Core-Focused Procurement

The availability of closely matched constitutional isomers—N-(1-benzofuran-2-ylmethyl)butan-1-amine (linear) versus N-(1-benzofuran-2-ylmethyl)butan-2-amine (branched)—makes the target compound ideal for controlled studies on how alkyl chain topology affects lipophilicity, metabolic stability, and off-target promiscuity. Procurement of both isomers as a matched pair enables rigorous head-to-head comparisons that strengthen SAR interpretation [3].

Crystalline Hydrochloride Salt for Automated Compound Management and High-Throughput Screening

Unlike many tertiary amine benzofuran analogs that lack a hydrogen bond donor, N-(1-benzofuran-2-ylmethyl)butan-1-amine forms a well-defined hydrochloride salt. This solid form (MW 238.73 g/mol) is suitable for long-term storage and precise gravimetric dispensing in acoustic or tip-based liquid handling systems, reducing the variability associated with oil or hygroscopic free-base forms in screening campaigns [4].

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